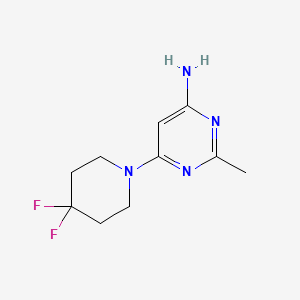

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

CAS No.: 2004581-40-0

Cat. No.: VC3136845

Molecular Formula: C10H14F2N4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2004581-40-0 |

|---|---|

| Molecular Formula | C10H14F2N4 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H14F2N4/c1-7-14-8(13)6-9(15-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15) |

| Standard InChI Key | CYYCNKSPFPDOGO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)N |

| Canonical SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Structure

The compound 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine features a pyrimidine ring as its core scaffold with three key substituents: a 4,4-difluoropiperidine group at the 6-position, a methyl group at the 2-position, and an amino group at the 4-position. This structural arrangement creates a molecule with multiple sites for potential hydrogen bonding and molecular recognition. The presence of the difluoro substituents on the piperidine ring is particularly significant as fluorine atoms can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the compound.

The molecular structure reveals a well-designed molecule that balances lipophilicity with hydrogen bonding capabilities, making it potentially suitable for drug development applications. The 4,4-difluoropiperidine moiety likely enhances metabolic stability while the amino group provides opportunities for hydrogen bond donation, which is crucial for interaction with biological targets.

Physicochemical Properties

According to data from PubChem, 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine possesses several notable physicochemical properties that influence its potential biological activity and pharmaceutical applications. These properties are summarized in Table 1.

Table 1: Computed Physicochemical Properties of 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine

| Property | Value | Computation Method |

|---|---|---|

| Molecular Weight | 228.24 g/mol | PubChem 2.2 |

| XLogP3-AA | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 228.11865279 Da | PubChem 2.2 |

The compound's XLogP3-AA value of 1.9 indicates moderate lipophilicity, which suggests a favorable balance between aqueous solubility and membrane permeability . This property is particularly important for oral bioavailability and distribution throughout the body. The presence of one hydrogen bond donor and six hydrogen bond acceptors provides the molecule with substantial capacity for interaction with biological macromolecules such as proteins and nucleic acids.

The relatively low rotatable bond count of 1 suggests a rigid structure, which can be advantageous in drug development as it may reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity.

Synthetic Approaches and Methods

Key Synthetic Considerations

Analytical Characterization Methods

Spectroscopic Identification

Comprehensive characterization of 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR would provide detailed structural information, particularly regarding the configuration of the difluoropiperidine ring and the substitution pattern on the pyrimidine core

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula through exact mass determination (expected at 228.11865279 Da)

-

Infrared Spectroscopy: Identification of characteristic functional groups, including the primary amine, C-F bonds, and aromatic ring systems

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine belongs to a broader class of fluorinated heterocycles with potential biological significance. Comparing this compound with structurally related molecules provides insights into structure-property relationships:

Table 2: Comparative Analysis of Related Fluorinated Heterocycles

This comparative analysis highlights how subtle structural modifications can significantly impact physicochemical properties and potentially biological activities. The specific arrangement in 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine represents a unique combination of features that distinguish it from these related compounds.

Activity Trends in Difluorinated Heterocycles

Difluorinated heterocycles, particularly those containing piperidine rings, have shown promise across various therapeutic applications. While specific data for 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine is limited, trends observed in related compounds suggest potential activity profiles:

-

Enhanced metabolic stability compared to non-fluorinated analogs

-

Improved blood-brain barrier penetration for centrally acting agents

-

Modified selectivity profiles for receptor interactions

-

Altered pharmacokinetic properties due to the influence of fluorine on lipophilicity and binding

These trends provide valuable guidance for the potential applications and further development of this compound.

Future Research Directions

Targeted Synthesis and Optimization

Future research on 6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine should focus on:

-

Development of efficient, scalable synthetic routes

-

Exploration of reaction conditions that maximize yield and purity

-

Investigation of alternative synthetic pathways that might offer advantages in terms of cost, safety, or environmental impact

Comprehensive Biological Evaluation

A systematic assessment of biological activities would include:

-

Screening against diverse enzyme panels and receptor systems

-

Evaluation of pharmacokinetic properties including absorption, distribution, metabolism, and excretion

-

Assessment of selectivity profiles to identify potential therapeutic windows

-

Structure-activity relationship studies through the synthesis and testing of close analogs

Computational Studies and Modeling

Advanced computational approaches could provide valuable insights into:

-

Binding modes with potential biological targets

-

Conformational preferences and their impact on activity

-

Prediction of additional properties relevant to drug development

-

Virtual screening to identify optimal applications

These research directions would collectively advance our understanding of this compound and its potential applications in medicinal chemistry and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume